molecular formula C17H19N3O4S2 B2875699 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034615-65-9

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2875699
CAS RN: 2034615-65-9
M. Wt: 393.48
InChI Key: FPINOYCUIZDSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
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Scientific Research Applications

Antileishmanial Activity

Leishmaniasis: is a neglected tropical disease caused by the parasite Leishmania. Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have shown promising results in the treatment of this disease. The compound’s ability to inhibit the growth of Leishmania species makes it a potential candidate for developing new antileishmanial drugs .

Molecular Modeling and Drug Design

The structural flexibility and the presence of multiple functional groups in the compound allow for molecular modeling and drug design applications. It can be used to create new molecules with improved interaction with biological targets, potentially leading to the development of drugs with better efficacy and lower toxicity .

Cytotoxicity Studies

The compound can be used in cytotoxicity studies to determine its safety profile. Understanding its cytotoxic effects is crucial for drug development, ensuring that new medications are not only effective but also safe for human use .

Synthesis of Novel Derivatives

The compound serves as a starting point for the synthesis of novel derivatives . By modifying different parts of the molecule, researchers can synthesize new compounds with varied biological activities and potential applications in pharmacology .

In Silico Evaluation

In silico evaluation: involves computer simulations to predict the compound’s behavior in biological systems. This compound’s diverse structure allows researchers to use it in computational studies to predict pharmacokinetics, pharmacodynamics, and potential side effects .

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c21-10-11-24-16(17-3-1-12-25-17)13-19-26(22,23)15-6-4-14(5-7-15)20-9-2-8-18-20/h1-9,12,16,19,21H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPINOYCUIZDSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

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